(2R,4R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
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Overview
Description
(2R,4R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol is a synthetic compound with a complex structure It is characterized by the presence of a purine base, a fluorinated sugar moiety, and a chlorinated cyclopentylamino group
Preparation Methods
The synthesis of (2R,4R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol involves multiple steps. The synthetic route typically starts with the preparation of the purine base, followed by the introduction of the chlorinated cyclopentylamino group. The fluorinated sugar moiety is then attached to the purine base through a series of chemical reactions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The chlorinated cyclopentylamino group can be reduced to form a cyclopentylamino group.
Substitution: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2R,4R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,4R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol involves its interaction with specific molecular targets. The purine base can interact with nucleic acids, potentially inhibiting viral replication or cancer cell proliferation. The fluorinated sugar moiety may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar compounds include other purine analogs and nucleoside analogs. Compared to these compounds, (2R,4R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C15H19ClFN5O3 |
---|---|
Molecular Weight |
371.79 g/mol |
IUPAC Name |
(2R,4R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C15H19ClFN5O3/c16-15-20-12(19-7-3-1-2-4-7)10-13(21-15)22(6-18-10)14-9(17)11(24)8(5-23)25-14/h6-9,11,14,23-24H,1-5H2,(H,19,20,21)/t8-,9-,11?,14-/m1/s1 |
InChI Key |
KPEIGDNTXVZUQD-YYPOQVMFSA-N |
Isomeric SMILES |
C1CCC(C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)[C@H]4[C@@H](C([C@H](O4)CO)O)F |
Canonical SMILES |
C1CCC(C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)C4C(C(C(O4)CO)O)F |
Origin of Product |
United States |
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